molecular formula C11H14BrNO B13549010 2-(2-Bromo-4-methoxyphenyl)pyrrolidine

2-(2-Bromo-4-methoxyphenyl)pyrrolidine

Cat. No.: B13549010
M. Wt: 256.14 g/mol
InChI Key: OWDNGDCLEARZQG-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methoxyphenyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a bromine atom at the 2-position and a methoxy group at the 4-position of the attached phenyl ring. The compound’s molecular formula is C₁₁H₁₄BrNO, with a molecular weight of ~256 g/mol. Pyrrolidine derivatives are widely explored in pharmaceutical research due to their conformational flexibility and ability to interact with biological targets.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrNO/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3

InChI Key

OWDNGDCLEARZQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methoxyphenyl)pyrrolidine typically involves the reaction of 2-bromo-4-methoxybenzaldehyde with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The pyrrolidine ring provides structural stability and enhances the compound’s ability to interact with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substitution Patterns

2-(5-Bromo-2-methoxyphenyl)pyrrolidine (CAS 69639-91-4)
  • Structure : Bromine at 5-position , methoxy at 2-position of the phenyl ring.
  • Molecular Formula: C₁₁H₁₄BrNO (identical to the target compound).
  • Key Differences: The altered bromine and methoxy positions may influence electronic properties and reactivity.
5-Bromo-2-(2-methoxyphenyl)pyridine (CAS 1194683-55-0)
  • Structure : Pyridine core with bromine at 5-position and a 2-methoxyphenyl substituent at the 2-position .
  • Molecular Formula: C₁₂H₁₀BrNO.
  • This structural shift may expand its utility in catalysis or as a ligand.

Core Heterocycle Variations

2-Bromo-3-methylpyridine (CAS 3430-17-9)
  • Structure : Pyridine with bromine at 2-position and methyl at 3-position .
  • Molecular Formula : C₆H₆BrN.
  • Key Differences : The absence of a methoxy group and the smaller methyl substituent reduce steric bulk. This compound’s lower molecular weight (166 g/mol ) and simpler structure make it a common intermediate in cross-coupling reactions.
2-(4-Bromomethylphenyl)pyridine (CAS 52199-24-3)
  • Structure : Pyridine linked to a benzyl bromide group.
  • Molecular Formula : C₁₂H₁₀BrN.
  • Key Differences : The bromomethyl group enhances alkylation reactivity, distinguishing it from aryl bromides like the target compound. This makes it suitable for nucleophilic substitutions.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
2-(2-Bromo-4-methoxyphenyl)pyrrolidine C₁₁H₁₄BrNO ~256 Not reported Not reported
2-(5-Bromo-2-methoxyphenyl)pyrrolidine C₁₁H₁₄BrNO ~256 Not reported Not reported
5-Bromo-2-(2-methoxyphenyl)pyridine C₁₂H₁₀BrNO ~264 Not reported Not reported
2-Bromo-3-methylpyridine C₆H₆BrN 166 195–200 1.56

Notes:

  • Data gaps highlight the need for further experimental characterization of pyrrolidine derivatives.
  • The pyridine analog (CAS 3430-17-9) has well-documented properties due to its commercial availability.

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